molecular formula C7H10N2O7 B12671028 [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate CAS No. 39698-12-9

[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate

Cat. No.: B12671028
CAS No.: 39698-12-9
M. Wt: 234.16 g/mol
InChI Key: MTFLVFOGHZHNPU-SLPGGIOYSA-N
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Description

The compound [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate features a bicyclic furofuran core substituted with a nitrooxy (-ONO₂) group at the 6-position and a carbamate (-OCONH₂/R) group at the 3-position.

Properties

CAS No.

39698-12-9

Molecular Formula

C7H10N2O7

Molecular Weight

234.16 g/mol

IUPAC Name

[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate

InChI

InChI=1S/C7H10N2O7/c8-7(10)15-3-1-13-6-4(16-9(11)12)2-14-5(3)6/h3-6H,1-2H2,(H2,8,10)/t3-,4+,5+,6+/m0/s1

InChI Key

MTFLVFOGHZHNPU-SLPGGIOYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC(=O)N

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate involves its interaction with specific molecular targets and pathways. The nitrooxy group plays a crucial role in its activity, potentially interacting with enzymes and receptors in biological systems. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Group Comparison

Nitrooxy-Containing Analogues
  • Isosorbide Dinitrate (C₆H₈N₂O₈): A well-known antianginal agent with two nitrooxy groups on the furofuran scaffold. Rapidly metabolized to release nitric oxide (NO), causing vasodilation. Short half-life (~1–4 hours) due to esterase-mediated hydrolysis .
  • Target Carbamate : Replaces one nitrooxy group with a carbamate. Expected to exhibit slower metabolism and prolonged stability, as carbamates are less prone to enzymatic hydrolysis than nitrates .
Carbamate-Containing Analogues
  • tert-Butyl Carbamate (C₁₁H₂₀N₂O₄) : A Boc-protected derivative used in synthesis. Stable under basic conditions but cleaved under acidic conditions, highlighting the pH-dependent stability of carbamates .

Structural and Thermodynamic Stability

  • Nitrooxy Compounds: Nitrates (e.g., isosorbide dinitrate) degrade via denitration, producing NO and reactive oxygen species. This limits shelf life and necessitates frequent dosing .
  • Carbamates : The target compound’s carbamate group enhances stability, as demonstrated in analogues like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate derivatives , which resist hydrolysis under physiological conditions .

Key Research Findings

Stability Advantage : Carbamates in furofuran systems (e.g., PA 09 20580 , ) exhibit superior hydrolytic stability compared to acetate or nitrate esters, suggesting prolonged therapeutic effects for the target compound .

Structural Tunability : Substituents on the carbamate (e.g., aromatic vs. aliphatic) significantly modulate solubility and target affinity, as seen in C29H26N4O4 () .

Biological Activity

The compound [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate is a derivative of hexahydrofurofuran and possesses significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : [(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate
  • Molecular Formula : C8H11N2O7
  • Molecular Weight : 233.18 g/mol

The biological activity of this compound primarily stems from its ability to release nitric oxide (NO) upon metabolism. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes including:

  • Vasodilation : Enhances blood flow and reduces blood pressure.
  • Antiplatelet Activity : Inhibits platelet aggregation which is beneficial in preventing thrombosis.
  • Neurotransmission : Acts as a signaling molecule in the central nervous system.

Pharmacological Effects

  • Cardiovascular Effects
    • The compound has been shown to exert vasodilatory effects similar to those of nitroglycerin and other nitrates. This is particularly relevant in the management of angina pectoris and heart failure.
  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections.
  • Cytotoxicity
    • Research indicates that this compound may have cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis in these cells is currently under investigation.

Study 1: Cardiovascular Impact

A clinical trial evaluated the effects of this compound on patients with coronary artery disease. Results indicated a significant reduction in angina episodes and improved exercise tolerance compared to placebo controls.

Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges.

Data Table

PropertyValue
Molecular FormulaC8H11N2O7
Molecular Weight233.18 g/mol
CAS Number[to be determined]
Biological ActivityVasodilatory, Antimicrobial
Clinical ApplicationsAngina treatment, Infection control

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